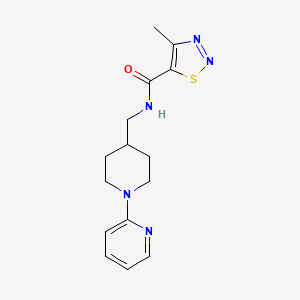

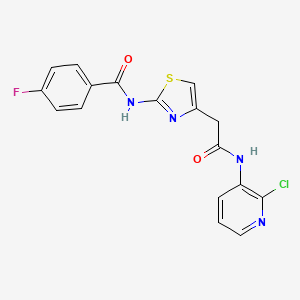

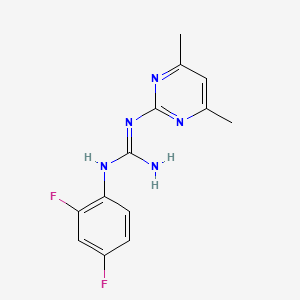

N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide” is a complex organic compound. It contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry . This compound is part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives that were designed and synthesized for potential biological activities .

Scientific Research Applications

Anticancer Activity

Research has demonstrated the potential of fluoro-substituted compounds in anticancer activity. For instance, a study explored the synthesis of novel fluoro-substituted benzo[b]pyran compounds showing significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). This indicates the relevance of fluoro-substituted benzamides in the development of new anticancer drugs.

Antimicrobial Activities

Substituted 1,2,4-triazoles starting from isonicotinic acid hydrazide were evaluated for their antimicrobial activities, showcasing the importance of such compounds in addressing microbial resistance. These compounds displayed significant activity against various microbial strains, highlighting their potential as antimicrobial agents (Bayrak et al., 2009).

Fluorescent and Electrochromic Properties

Thiazolothiazole fluorophores, including compounds with fluorinated groups, have been synthesized, showing strong blue fluorescence and reversible electrochromism. These materials are attractive for optoelectronic applications, indicating the compound's utility in material science (Woodward et al., 2017).

Antimicrobial Analogs

Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activity, underlining the importance of fluorinated benzamides in developing new antimicrobial agents. These compounds were effective against both bacteria and fungi, showcasing their broad-spectrum antimicrobial properties (Desai et al., 2013).

Dual Inhibition of PI3K/mTOR

Compounds with specific molecular structures, including those related to N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide, have been investigated for their role in inhibiting PI3Kα and mTOR, crucial targets in cancer therapy. This highlights the compound's relevance in targeted cancer treatment strategies (Stec et al., 2011).

Future Directions

The future directions for research on this compound could include further investigation into its potential biological activities, as well as exploration of its synthesis, chemical properties, and mechanism of action. The development of new drugs that can decrease drug resistance and reduce unpleasant side effects is a major challenge of this century . Therefore, investigating small molecule antitumor agents, such as this compound, is highly desirable .

Mechanism of Action

Target of Action

It is known that 2-aminothiazole derivatives, which this compound is a part of, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines .

Mode of Action

2-aminothiazole derivatives have been shown to exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their activity, thereby preventing the proliferation of cancer cells.

Biochemical Pathways

Given that 2-aminothiazole derivatives have been used in the development of anticancer drugs , it can be inferred that this compound may affect pathways related to cell proliferation and survival.

Result of Action

Given that 2-aminothiazole derivatives have shown potent inhibitory activity against various human cancerous cell lines , it can be inferred that this compound may result in the inhibition of cancer cell proliferation.

Properties

IUPAC Name |

N-[4-[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN4O2S/c18-15-13(2-1-7-20-15)22-14(24)8-12-9-26-17(21-12)23-16(25)10-3-5-11(19)6-4-10/h1-7,9H,8H2,(H,22,24)(H,21,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVLCEJAKDTTCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

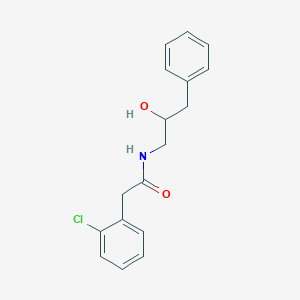

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B2407640.png)

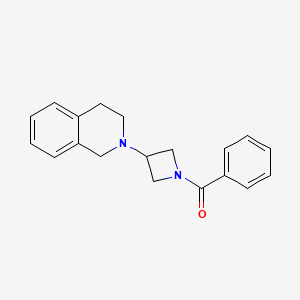

![4-[(4-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2407645.png)

![(Z)-2-(2-fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2407652.png)

![3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2407655.png)